molecular formula C22H21N3O B13056901 2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one

2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one

Cat. No.: B13056901
M. Wt: 343.4 g/mol
InChI Key: PRGXBCIJYTUUKE-UHFFFAOYSA-N
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Description

2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a naphthoquinoline core structure, which is fused with a piperidine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a naphthoquinoline derivative with a piperidine derivative under controlled reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, at elevated temperatures (around 85°C) using potassium carbonate as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one is unique due to its naphthoquinoline core structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

15-[(1-methylpiperidin-4-yl)amino]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one

InChI

InChI=1S/C22H21N3O/c1-25-11-9-14(10-12-25)23-20-13-18-15-5-2-3-6-16(15)22(26)17-7-4-8-19(24-20)21(17)18/h2-8,13-14H,9-12H2,1H3,(H,23,24)

InChI Key

PRGXBCIJYTUUKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=NC3=CC=CC4=C3C(=C2)C5=CC=CC=C5C4=O

Origin of Product

United States

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